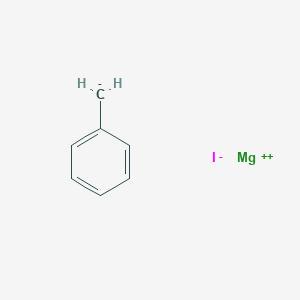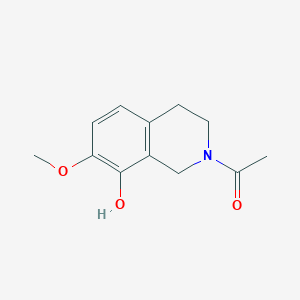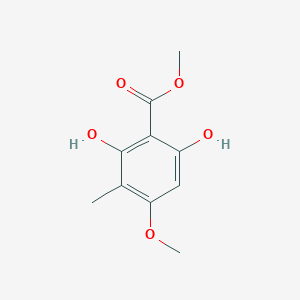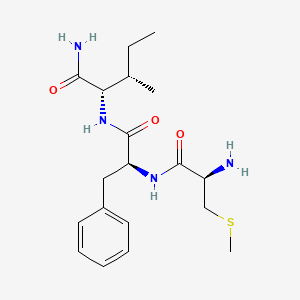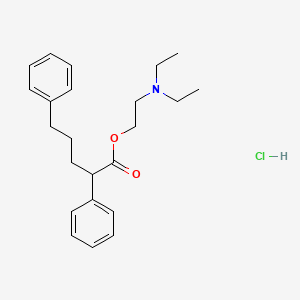
2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride typically involves the esterification of 2,5-diphenylvaleric acid with 2-diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common .
Analyse Chemischer Reaktionen
Types of Reactions
2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride is extensively used in scientific research due to its ability to inhibit cytochrome P450 enzymes. Some of its applications include:
Chemistry: Used as a tool to study enzyme inhibition and drug metabolism.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential to modulate drug metabolism and reduce drug-drug interactions.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug safety and efficacy.
Wirkmechanismus
The primary mechanism of action of 2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride involves the inhibition of cytochrome P450 enzymes. It binds to the active site of these enzymes, preventing the metabolism of substrates. This inhibition can lead to increased plasma concentrations of drugs and other compounds metabolized by cytochrome P450 enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Diphenylpropylethanol (SKF-Alcohol): A derivative that lacks the ethylamine moiety and is a selective inhibitor of CYP2C9.
2,2-Diphenylpropylacetic acid (SKF-Acid): Another derivative that selectively inhibits CYP2C9 without forming a metabolic intermediate complex.
Uniqueness
2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride is unique due to its broad-spectrum inhibition of multiple cytochrome P450 enzymes, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A. This broad inhibition profile makes it a valuable tool in drug metabolism studies .
Eigenschaften
CAS-Nummer |
35047-67-7 |
|---|---|
Molekularformel |
C23H32ClNO2 |
Molekulargewicht |
390.0 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2,5-diphenylpentanoate;hydrochloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-3-24(4-2)18-19-26-23(25)22(21-15-9-6-10-16-21)17-11-14-20-12-7-5-8-13-20;/h5-10,12-13,15-16,22H,3-4,11,14,17-19H2,1-2H3;1H |
InChI-Schlüssel |
YLMKFVHTTDHIMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C(CCCC1=CC=CC=C1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine](/img/structure/B14676792.png)
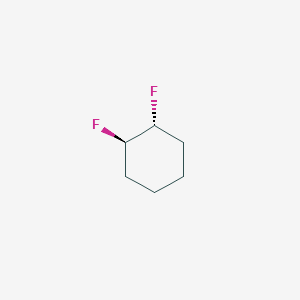
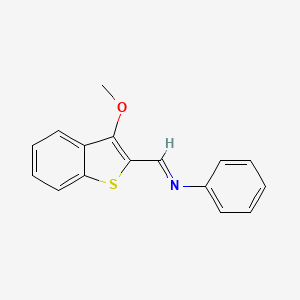

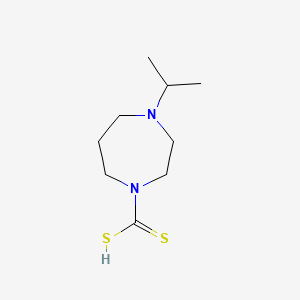
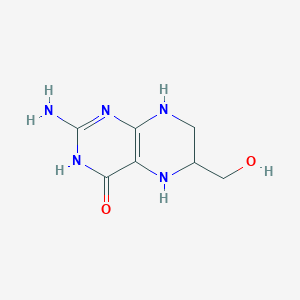
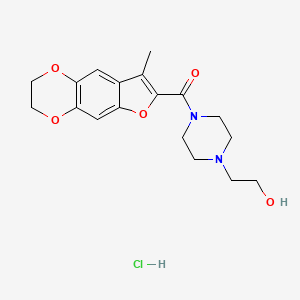
![9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B14676841.png)
